molecular formula C19H12F3N3O B2913711 (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 327076-69-7

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2913711
CAS No.: 327076-69-7
M. Wt: 355.32
InChI Key: UGXXOLSXZCTMGE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic acrylamide derivative featuring a β-phenyl-α,β-unsaturated carbonyl scaffold. Its structure integrates an indole moiety, a cyano group, and a 3-(trifluoromethyl)phenyl substituent, which collectively influence its electronic, steric, and pharmacological properties. This compound is part of a broader class of acrylamides studied for their bioactivity, particularly as enzyme inhibitors (e.g., tyrosinase) and anti-inflammatory/anticancer agents .

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O/c20-19(21,22)14-4-3-5-15(9-14)25-18(26)12(10-23)8-13-11-24-17-7-2-1-6-16(13)17/h1-9,11,24H,(H,25,26)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXXOLSXZCTMGE-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an indole-3-carbaldehyde and a cyanoacetamide in the presence of a base such as piperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and neurological disorders.

    Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes involving indole derivatives.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related acrylamide derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Biological Activities Source/Reference
(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide Phenyl group (no CF₃) Anti-inflammatory, hybrid of indomethacin/paracetamol; IC₅₀ = 18.7 µM (COX-2 inhibition)
(E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide tert-Butyl substituent on phenyl Potent anticancer activity (IC₅₀ = 2.1 µM against MCF-7 cells)
(E)-2-Cyano-3-(substituted phenyl)acrylamide derivatives Varied substituents (e.g., 4-hydroxy, 3-bromo) Tyrosinase inhibition (IC₅₀ = 0.8–5.2 µM); SAR highlights 4-hydroxy as critical
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (4112) Thienyl and propyl groups Cytotoxic activity (IC₅₀ = 9.3 µM against HepG2 cells)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) Indolylethyl and dimethoxyphenyl groups AChE inhibition (IC₅₀ = 11.51 µM)
Target Compound : (E)-2-Cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide 3-(Trifluoromethyl)phenyl Hypothesized enhanced binding affinity and metabolic stability (vs. non-CF₃ analogs) Inferred from

Key Insights from Comparisons

Electron-Withdrawing Groups: The cyano group in the target compound and its analogs enhances electrophilicity, critical for covalent interactions with enzyme active sites (e.g., tyrosinase) .

Anti-Inflammatory Activity: The target compound’s parent analog, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, showed COX-2 inhibition (IC₅₀ = 18.7 µM) due to its hybrid indomethacin-paracetamol structure . The trifluoromethyl variant may further optimize this activity by enhancing membrane permeability.

Anticancer Potential: Analogous compounds like (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide demonstrate that bulky substituents (e.g., tert-butyl) improve cytotoxicity via enhanced hydrophobic interactions . The target compound’s trifluoromethyl group may offer similar advantages with added metabolic resistance.

Enzyme Inhibition: Tyrosinase inhibitors such as (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide (IC₅₀ = 0.8 µM) highlight the importance of polar substituents . The target compound’s trifluoromethyl group may reduce polarity but could compensate via fluorine-specific interactions (e.g., halogen bonding).

Structural Flexibility :

  • Derivatives like compound 4112 (thienyl/propyl) and 5q (indolylethyl/dimethoxyphenyl) illustrate that branching and heterocyclic modifications diversify bioactivity profiles . The target compound’s rigidity (due to the planar acrylamide scaffold) may limit off-target effects.

Research Findings and Implications

  • Pharmacokinetics: The trifluoromethyl group likely improves metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated acrylamides .
  • SAR Trends : Substitution at the phenyl ring’s 3-position (e.g., CF₃, Br) correlates with enhanced bioactivity, as seen in tyrosinase inhibitors and anticancer agents .
  • Limitations: No direct data on the target compound’s solubility or toxicity exists in the provided evidence; however, fluorinated analogs generally exhibit reduced aqueous solubility, necessitating formulation optimization.

Biological Activity

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, often referred to as ICMD-01, is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory contexts. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

ICMD-01 is synthesized through a series of reactions involving Knoevenagel condensation and amidation . The initial step involves the reaction of 1H-indole-3-carbaldehyde with malononitrile to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline to yield the final product. The chemical structure is characterized by the presence of a cyano group and an indole moiety, which are critical for its biological activity.

Anti-inflammatory Effects

Research has demonstrated that ICMD-01 exhibits significant anti-inflammatory properties. In vitro studies using J774 murine macrophage cells indicated that the compound does not induce cytotoxicity at concentrations up to 100 µM. This allowed for further exploration of its modulatory effects on inflammatory mediators. Notably, ICMD-01 reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

Key Findings:

  • Cytokine Modulation: ICMD-01 significantly inhibited the production of IL-1β and TNFα, with effects comparable to dexamethasone .
  • Paw Edema Model: In vivo studies using a CFA-induced paw edema model showed that ICMD-01 at a dose of 50 mg/kg reduced edema effectively within 2–6 hours .
  • Leukocyte Migration: The compound inhibited polymorphonuclear leukocyte migration by 63.2%, outperforming indomethacin (45.3% inhibition) .

The mechanism underlying the anti-inflammatory effects of ICMD-01 involves several pathways:

  • Nrf2 Activation: The acrylate function of ICMD-01 acts as a Michael acceptor, facilitating interactions with Keap-1 cysteine residues. This interaction suppresses ubiquitination of Nrf2, leading to increased expression of antioxidant enzymes .
  • Cytokine Inhibition: By modulating the expression of adhesion molecules like ICAM-1 and selectins, ICMD-01 reduces leukocyte diapedesis and inflammation .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of ICMD-01:

  • In Vitro Cytotoxicity Evaluation:
    • A study assessed the cytotoxic properties against various cancer cell lines, demonstrating selective toxicity towards specific types while sparing normal cells .
  • Comparative Studies:
    • When compared to other anti-inflammatory agents, ICMD-01 exhibited a superior safety profile with reduced gastrointestinal side effects typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activity Summary

Study FocusMethodologyKey Findings
Cytokine ProductionIn vitro assays on J774 cellsSignificant inhibition of IL-1β and TNFα
Paw Edema ModelIn vivo CFA-induced edema in rats63.2% reduction in edema
Leukocyte MigrationAssessment in vivoEnhanced inhibition compared to controls
CytotoxicityEvaluation against cancer cell linesSelective toxicity noted

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide?

  • Methodology : The compound is typically synthesized via a multi-step approach involving:

Knoevenagel condensation : Reaction of cyanoacetamide derivatives with indole-3-carbaldehyde intermediates under acidic or basic conditions to form the acrylamide backbone .

N-arylation : Coupling of the acrylate intermediate with 3-(trifluoromethyl)aniline using coupling agents like HATU or DCC in aprotic solvents (e.g., DMF) .

Stereochemical control : The (E)-isomer is favored due to thermodynamic stability, confirmed by NOESY NMR or X-ray crystallography .

  • Key Reagents : Anhydrous solvents (DMF, THF), catalysts (piperidine for condensation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the structural identity of this compound validated?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acrylamide’s E-configuration (e.g., coupling constants J=1215HzJ = 12-15 \, \text{Hz} for trans-vinylic protons) and indole ring substitution patterns .
  • X-ray Crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., N–H⋯O/N hydrogen bonds) .
  • LC-MS/HPLC : Purity >95% validated using reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Critical Substituents :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Indole moiety : Modulates receptor binding (e.g., kinase inhibition) via π-π stacking with hydrophobic pockets .
    • Methodological Insights :
  • Analog synthesis : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock, Schrödinger) to predict interactions with targets like EGFR/HER2 .

Q. How do researchers address contradictions in reported biological activities?

  • Case Study : Discrepancies in anti-inflammatory vs. cytotoxic activity may arise from:

Assay conditions : Varying cell lines (e.g., RAW 264.7 vs. HepG2) or inflammatory inducers (LPS vs. TNF-α) .

Concentration ranges : Bioactivity at 10 µM in one study vs. toxicity at 5 µM in another due to off-target effects .

  • Resolution : Standardize protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine profiling) and include positive controls (e.g., dexamethasone) .

Q. What in vitro/in vivo models evaluate its pharmacological potential?

  • In Vitro :

  • Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50_{50} values compared to ascorbic acid) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition for Alzheimer’s research, using donepezil as a reference .
    • In Vivo :
  • Anti-inflammatory models : Carrageenan-induced paw edema in rats, with histopathological analysis .
  • Toxicity profiling : Acute toxicity (OECD 423) in mice to determine LD50_{50} and organ-specific effects .

Experimental Design Considerations

Q. How to design stability studies under physiological conditions?

  • Protocol :

pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation via HPLC .

Plasma stability : Mix with rat plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .

  • Outcome : Identification of labile sites (e.g., acrylamide hydrolysis) guiding prodrug design .

Q. What computational tools predict pharmacokinetic properties?

  • ADME Prediction :

  • SwissADME : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulates binding affinity to serum albumin (PDB ID: 1AO6) to predict half-life .
    • Validation : Compare in silico results with experimental data (e.g., Caco-2 permeability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.